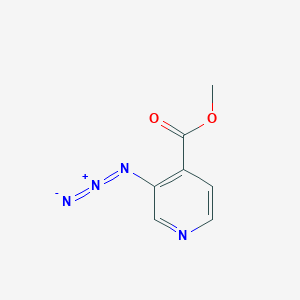

Methyl 3-azidopyridine-4-carboxylate

CAS No.: 847143-59-3

Cat. No.: VC6130093

Molecular Formula: C7H6N4O2

Molecular Weight: 178.151

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847143-59-3 |

|---|---|

| Molecular Formula | C7H6N4O2 |

| Molecular Weight | 178.151 |

| IUPAC Name | methyl 3-azidopyridine-4-carboxylate |

| Standard InChI | InChI=1S/C7H6N4O2/c1-13-7(12)5-2-3-9-4-6(5)10-11-8/h2-4H,1H3 |

| Standard InChI Key | SDRVTHHUNKGIBA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=NC=C1)N=[N+]=[N-] |

Introduction

Chemical Identity and Structural Features

Methyl 3-azidopyridine-4-carboxylate belongs to the pyridinecarboxylate family, with systematic IUPAC name methyl 3-azidopyridine-4-carboxylate. Its molecular formula (C₇H₆N₄O₂) corresponds to a molecular weight of 178.15 g/mol and an exact mass of 178.049075 g/mol . The compound’s structure features:

-

A pyridine ring providing aromaticity and electron-deficient characteristics.

-

An azide (-N₃) group at the 3-position, enabling cycloaddition reactions.

-

A methyl ester (-COOCH₃) at the 4-position, offering sites for hydrolysis or transesterification.

The SMILES notation (c1c(c(ccn1)C(=O)OC)N=[N+]=[N-]) and InChIKey (SDRVTHHUNKGIBA-UHFFFAOYSA-N) facilitate unambiguous identification in chemical databases . Spectroscopic data, including mass spectrometry (MS), confirms the molecular ion peak at m/z 178, consistent with its formula .

Physical and Chemical Properties

Key physicochemical properties include:

Experimental data on melting/boiling points remain unreported in accessible literature, though computational predictions suggest a boiling point exceeding 200°C .

Applications in Organic Synthesis

Click Chemistry

The azide group enables Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry. This reaction is pivotal in drug discovery for constructing bioactive molecules .

Pharmaceutical Intermediates

As a pyridine derivative, this compound may serve as a precursor for antitumor or antimicrobial agents. For example, pyridine sulfonamides derived from similar esters exhibit antifungal activity against Candida albicans .

Materials Science

Azide-functionalized pyridines are explored in polymer crosslinking and metal-organic frameworks (MOFs), leveraging their reactivity and coordination potential .

Spectroscopic Characterization

Mass Spectrometry (MS)

The GC-MS spectrum ( ) displays a molecular ion peak at m/z 178, with fragmentation patterns consistent with loss of the azide group (-N₃, m/z 135) and ester cleavage (m/z 59).

Infrared (IR) Spectroscopy

Anticipated peaks include:

-

~2100 cm⁻¹: Stretching vibration of the azide group.

-

~1720 cm⁻¹: Ester carbonyl (C=O) stretch.

Future Research Directions

Further studies should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume